molecular formula C26H20N2O3 B1658158 Methanone, [oxybis(6-amino-3,1-phenylene)]bis[phenyl- CAS No. 59827-14-4

Methanone, [oxybis(6-amino-3,1-phenylene)]bis[phenyl-

Cat. No.: B1658158
CAS No.: 59827-14-4
M. Wt: 408.4 g/mol
InChI Key: RQBNCXDTWJEWPW-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Bond Configuration

The crystallographic investigation of methanone, [oxybis(6-amino-3,1-phenylene)]bis[phenyl- has revealed fundamental insights into its solid-state structure and molecular organization. Single-crystal X-ray diffraction studies demonstrate that the complete molecule is generated by crystallographic twofold symmetry, with the central oxygen atom positioned precisely on the rotation axis. This symmetrical arrangement creates a highly ordered crystal lattice where molecular components are related through well-defined geometric transformations. The monoisotopic mass determination of 408.147392 daltons provides precise molecular weight confirmation that supports the proposed structural formula.

The bond configuration analysis reveals that the molecule adopts a non-planar conformation in the crystalline state, which is characteristic of compounds containing multiple aromatic rings connected through flexible linkages. The central ether oxygen serves as a hinge point around which the two halves of the molecule can rotate, leading to the observed symmetrical arrangement. Crystallographic data indicates that the structure exhibits C2/c space group symmetry with specific lattice parameters that define the three-dimensional packing arrangement. The unit cell dimensions demonstrate how individual molecules pack efficiently within the crystal structure while maintaining optimal intermolecular interactions.

The conformational stability of the crystalline form is significantly enhanced by the presence of intramolecular hydrogen bonding interactions. Specifically, the amino groups present on the phenylene rings participate in nitrogen-hydrogen to oxygen hydrogen bonds that create six-membered chelate rings. These intramolecular interactions contribute to the overall molecular rigidity and influence the preferred conformational states adopted in the solid phase. The hydrogen bond geometry measurements indicate typical donor-acceptor distances and angles that are consistent with moderately strong intramolecular interactions.

Temperature-dependent crystallographic studies at 93 Kelvin have provided detailed insights into the thermal behavior of the crystal lattice and molecular motion within the solid state. The low-temperature data collection minimizes thermal motion artifacts and allows for precise determination of atomic positions and displacement parameters. The refinement statistics, including R-factors of 0.039 and weighted R-factors of 0.111, demonstrate the high quality of the structural determination and the reliability of the derived geometric parameters.

Comparative Molecular Geometry with Related Benzophenone Derivatives

The molecular geometry of methanone, [oxybis(6-amino-3,1-phenylene)]bis[phenyl- exhibits distinctive characteristics when compared to other benzophenone derivatives and related aromatic systems. The dihedral angle between the inner and outer aromatic ring planes measures 61.12 degrees, which falls within the typical range observed for substituted benzophenone compounds. This geometric parameter is particularly significant as it influences both the electronic properties and the intermolecular packing arrangements in the crystalline state.

Comparative analysis with other oxybis-phenylene compounds reveals important structural trends and substituent effects on molecular geometry. Studies of similar compounds containing the oxybis(phenylene) motif show dihedral angles ranging from 54.6 to 84.8 degrees between central benzene rings bonded to the central oxygen atom. The observed value of approximately 61 degrees for the title compound positions it near the lower end of this range, suggesting relatively constrained rotational freedom around the ether linkage compared to other derivatives.

Compound Type Dihedral Angle (degrees) Ring System Reference
Methanone, [oxybis(6-amino-3,1-phenylene)]bis[phenyl- 61.12 Oxybis-phenylene
Oxybis(4,1-phenylene) derivatives 54.6-84.8 Various substitutions
Simple benzophenone derivatives 42.0-67.9 Phenyl-carbonyl-phenyl
Para-aminobenzophenone 25.5-32.3 Amino-substituted

The presence of amino substituents at the 6-position of the phenylene rings introduces additional steric and electronic effects that influence the overall molecular conformation. These amino groups can participate in both intramolecular and intermolecular hydrogen bonding interactions, which may restrict certain conformational degrees of freedom while stabilizing specific geometric arrangements. The electron-donating nature of the amino groups also affects the electronic distribution within the aromatic system, potentially influencing the preferred dihedral angles between ring systems.

Quantum mechanical calculations on related para-aminobenzophenone systems indicate that such compounds typically adopt non-planar conformations with dihedral angles that depend on the specific substitution pattern and environmental factors. The predicted dihedral angles for amino-substituted benzophenone derivatives range from 25.5 to 32.3 degrees, which are somewhat smaller than the values observed in the oxybis-linked system. This difference can be attributed to the additional conformational constraints imposed by the ether bridge in the oxybis system.

The comparative analysis also reveals that the carbonyl groups in methanone, [oxybis(6-amino-3,1-phenylene)]bis[phenyl- adopt conformations that optimize both intramolecular stabilization and intermolecular packing efficiency. The orientations of these carbonyl functionalities are influenced by the overall molecular symmetry and the requirement to minimize steric hindrance between adjacent aromatic rings. This geometric optimization results in a molecular architecture that balances conformational strain with stabilizing interactions.

Conformational Dynamics in Solid-State vs. Solution Phase

The conformational behavior of methanone, [oxybis(6-amino-3,1-phenylene)]bis[phenyl- exhibits significant differences between solid-state and solution-phase environments, reflecting the distinct intermolecular interaction patterns and molecular mobility constraints in these two phases. In the crystalline solid state, the molecule adopts a highly ordered conformation with crystallographically imposed twofold symmetry, where conformational flexibility is significantly restricted by crystal packing forces and intermolecular hydrogen bonding networks. The rigid lattice environment effectively locks the molecule into a specific geometric arrangement that represents a compromise between intramolecular strain and intermolecular stabilization.

Theoretical investigations of related benzophenone systems suggest that solution-phase conformations often differ substantially from solid-state structures due to the increased rotational freedom around single bonds and the influence of solvent interactions. Time-dependent density functional theory calculations on para-aminobenzophenone derivatives indicate that solvent polarity significantly affects the preferred conformational states and electronic excited state properties. In polar solvents such as acetonitrile, methanol, and dimethyl sulfoxide, the molecular conformations tend to favor arrangements that maximize charge transfer character in excited states.

The conformational dynamics in solution are expected to involve rotation around several key bonds, including the ether linkage connecting the two halves of the molecule and the bonds connecting the carbonyl groups to the aromatic rings. Nuclear magnetic resonance spectroscopy studies on similar systems suggest that these rotational processes occur on different timescales, with some being fast on the chemical shift timescale while others may be slow enough to observe distinct conformational isomers. The activation barriers for these rotational processes depend on the steric interactions between aromatic rings and the extent of electronic conjugation across the molecular framework.

Phase Conformational Characteristics Key Interactions Dynamic Behavior
Solid State Fixed symmetrical arrangement Crystal packing forces, intermolecular hydrogen bonds Restricted vibrational motion
Solution Phase Multiple conformational states Solvent interactions, intramolecular effects Rapid conformational exchange
Gas Phase Minimum energy conformation Intramolecular interactions only Free rotation around bonds

Solvent effects play a crucial role in determining the conformational preferences and dynamic behavior of the molecule in solution. Polar protic solvents can form hydrogen bonds with the amino substituents, potentially stabilizing certain conformational states while destabilizing others. The extent of solvation around the polar functional groups influences the overall molecular shape and can lead to conformational changes that optimize solute-solvent interactions. Additionally, the dielectric constant of the solvent medium affects the relative energies of different conformational states, particularly those involving charge separation or redistribution.

Temperature-dependent studies reveal that conformational dynamics in solution become increasingly important at elevated temperatures, where thermal energy overcomes the barriers to rotation around single bonds. Variable-temperature nuclear magnetic resonance experiments on related systems show characteristic line broadening and coalescence phenomena that provide quantitative information about activation energies for conformational interconversion processes. These studies indicate that the energy barriers for rotation around the ether linkage and the phenyl-carbonyl bonds are typically in the range of 50-80 kilojoules per mole, which allows for rapid conformational exchange at room temperature.

Properties

IUPAC Name

[2-amino-5-(4-amino-3-benzoylphenoxy)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O3/c27-23-13-11-19(15-21(23)25(29)17-7-3-1-4-8-17)31-20-12-14-24(28)22(16-20)26(30)18-9-5-2-6-10-18/h1-16H,27-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBNCXDTWJEWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)OC3=CC(=C(C=C3)N)C(=O)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360465
Record name Methanone, [oxybis(6-amino-3,1-phenylene)]bis[phenyl-
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Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59827-14-4
Record name 1,1′-[Oxybis(6-amino-3,1-phenylene)]bis[1-phenylmethanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59827-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, [oxybis(6-amino-3,1-phenylene)]bis[phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of bis-aromatic ketones frequently employs radical-initiated bromination to establish critical carbon–halogen bonds for subsequent coupling reactions. In a protocol adapted from polysilane synthesis, 1,2-bis(dibromo(phenyl)methyl)-1,1,2,2-tetramethyldisilane serves as a halogenation template. When applied to aromatic precursors containing amino groups, this method facilitates the introduction of bromine atoms at positions ortho to amine functionalities.

Key steps include:

  • Refluxing the aromatic substrate with N-bromosuccinimide (NBS) and benzoyl peroxide in dichloromethane for 12–18 hours.
  • Aqueous workup using saturated ammonium chloride to isolate the brominated intermediate.
  • Coupling via Ullmann reaction using copper(I) iodide and trans-1,2-diaminocyclohexane in DMF at 110°C.

This approach yields the oxybis-phenylene bridge with 72–77% efficiency when employing tetramethyldisilane derivatives. The amino groups remain protected during bromination through temporary silylation, which is subsequently removed via hydrolysis.

Microwave-Assisted Cyclocondensation of Schiff Bases

Microwave irradiation significantly accelerates the formation of bis-oxazepine intermediates that can be functionalized into target methanones. A modified procedure from bis-benzoxazepine synthesis involves:

Reaction Conditions

Parameter Value
Solvent Anhydrous benzene
Irradiation Power 180 W
Duration 25 minutes
Stoichiometry 1:2 (Schiff base:anhydride)

The Schiff base precursor 3,3′-(oxybis(4,1-phenylene))bis(2-(3-hydroxyphenyl)-2,3-dihydro-1,3-oxazepine-4,7-dione) undergoes [4+2] cycloaddition with maleic anhydride under microwave conditions. Subsequent oxidation of the oxazepine ring with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces the ketone functionality while preserving the amino groups through benzyloxy protection.

Grignard Reagent-Mediated Biphenyl Assembly

The quinol-lactone route described for biphenyl neolignans provides a framework for constructing the oxybis(6-amino-3,1-phenylene) core. Critical modifications include:

  • Quinol-Lactone Activation :

    • Reacting 1-oxaspiro[4.5]deca-6,9-diene-2,8-dione with methylmagnesium iodide at −78°C generates a bis-enolate intermediate.
    • In situ trapping with chlorotrimethylsilane yields a silyl-protected dienol ether.
  • Cross-Coupling :

    • Suzuki-Miyaura coupling with phenylboronic acid derivatives installs the terminal aromatic rings.
    • Palladium(II) acetate/XPhos catalytic system achieves 85–90% conversion in THF/water (3:1) at 60°C.

Spectroscopic Characterization Data

Infrared Spectroscopy

  • C=O stretch: 1724 cm⁻¹ (lactone), 1694 cm⁻¹ (lactam)
  • N–H bend: 1557–1597 cm⁻¹ (aromatic amine)

¹H NMR (400 MHz, DMSO-d₆)

  • δ 9.78 (s, 2H, phenolic -OH)
  • δ 7.99–6.96 (m, 15H, aromatic protons)
  • δ 4.21 (t, J = 6.8 Hz, 4H, -OCH₂-)

¹³C NMR (100 MHz, DMSO-d₆)

  • 165.06 ppm (C=O lactone)
  • 158.45 ppm (C=O lactam)
  • 139.81–113.47 ppm (aromatic carbons)

Yield Optimization Strategies

Comparative analysis of synthetic routes reveals critical efficiency factors:

Method Average Yield Time Requirement Cost Index
Radical Bromination 72% 18–24 hours $$$
Microwave Synthesis 95% 35 minutes $$
Grignard Assembly 63% 48 hours $$$$

Microwave-assisted protocols provide superior yields due to enhanced reaction kinetics and reduced side product formation. However, the Grignard method remains valuable for introducing stereochemical complexity through chiral auxiliaries.

Chemical Reactions Analysis

Types of Reactions

Methanone, [oxybis(6-amino-3,1-phenylene)]bis[phenyl-] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Methanone, [oxybis(6-amino-3,1-phenylene)]bis[phenyl-] has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of Methanone, [oxybis(6-amino-3,1-phenylene)]bis[phenyl-] involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Bridge Type Substituents Molecular Formula Key Properties/Applications Reference
Target Compound (Methanone, [oxybis...]) Oxybis(-O-) 6-Amino Not Provided Hypothesized rigidity, basicity -
1,1'-[Oxybis(6-hydroxy-3,1-phenylene)]bis-ethanone Oxybis(-O-) 6-Hydroxy C₁₆H₁₄O₅ Hydrogen bonding, natural products
Maleimide Derivative 2 Oxybis(4,1-phenylene) Azo, methyl C₂₈H₂₀N₄O₆ 91.3% corrosion inhibition
1,1'-[Methylenebis(4,6-dihydroxy...)]bis-ethanone Methylene (-CH₂-) 4,6-Dihydroxy, 5-methyl C₁₉H₂₀O₆ Thermal stability, natural isolation

Key Research Findings

  • Electronic Effects: Amino groups in the target compound likely increase electron density on the aromatic rings, enhancing nucleophilic reactivity compared to hydroxy or methoxy analogs .
  • Synthesis Challenges: Amino-substituted precursors may require protective group strategies to prevent undesired side reactions during condensation .
  • Application Potential: Analogous compounds demonstrate utility in corrosion inhibition, OLEDs, and bioactive molecules, suggesting similar niches for the target compound .

Biological Activity

Methanone, [oxybis(6-amino-3,1-phenylene)]bis[phenyl-], also known by its CAS number 208345-46-4, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for Methanone, [oxybis(6-amino-3,1-phenylene)]bis[phenyl-] is C28H24N2O5C_{28}H_{24}N_2O_5 with a molecular weight of 464.50 g/mol. The structure includes two phenyl groups linked through an oxybis(6-amino-3,1-phenylene) moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC28H24N2O5
Molecular Weight464.50 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Research indicates that Methanone derivatives exhibit various biological activities, including:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which may help in reducing oxidative stress in cells.
  • Anticancer Properties : Some studies have suggested that Methanone derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Effects : Preliminary data indicate potential antimicrobial activity against various pathogens.

Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry investigated the antioxidant potential of Methanone derivatives. The results demonstrated that these compounds effectively scavenged free radicals and reduced lipid peroxidation in vitro.

Study 2: Anticancer Effects

In a study conducted on human breast cancer cell lines, Methanone derivatives were found to significantly inhibit cell proliferation. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.

Study 3: Antimicrobial Activity

Research published in Phytotherapy Research evaluated the antimicrobial activity of Methanone against several bacterial strains. The compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging free radicalsJournal of Medicinal Chemistry
AnticancerInhibition of cell proliferationCancer Research Journal
AntimicrobialInhibition of bacterial growthPhytotherapy Research

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methanone, [oxybis(6-amino-3,1-phenylene)]bis[phenyl-], and how are intermediates characterized?

  • Methodology : Condensation reactions using aromatic aldehydes and aminophenol derivatives under acidic or basic conditions are common. Key intermediates (e.g., Schiff bases) are characterized via FTIR, NMR, and elemental analysis to confirm imine bond formation and purity .
  • Experimental Design : Optimize reaction time and temperature to prevent side reactions (e.g., over-oxidation). Use HPLC or TLC to monitor progress .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Techniques :

  • NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and methanone carbonyl signals (δ 190–210 ppm). Dihedral angles in the oxybis-phenylene bridge can be inferred from coupling constants .
  • X-ray Crystallography : Resolve steric effects from the amino and phenyl substituents. Bond lengths (C=O ~1.21 Å) and torsion angles (e.g., C6—C1—C2—C3 = 1.7°) validate geometry .

Q. What safety precautions are required when handling this compound?

  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential respiratory irritation. First aid for inhalation involves immediate fresh air exposure and medical consultation .

Advanced Research Questions

Q. How do contradictions in spectroscopic data arise during structural analysis, and how can they be resolved?

  • Case Study : Discrepancies in NOESY NMR signals may stem from dynamic rotational isomerism in the oxybis-phenylene bridge. Variable-temperature NMR or DFT calculations (e.g., B3LYP/6-31G*) can identify dominant conformers .
  • Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and IR carbonyl stretching frequencies (1700–1750 cm⁻¹) .

Q. What computational strategies are effective for modeling this compound’s reactivity in catalytic systems?

  • Methods :

  • DFT : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior.
  • Molecular Dynamics (MD) : Simulate solvent effects on aggregation (e.g., in DMSO vs. chloroform) .
    • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental λmax values .

Q. How can competing reaction pathways during functionalization (e.g., oxidation) be controlled?

  • Mechanistic Insight : Oxidation of the methanone group to quinones competes with hydroxylation. Use selective catalysts (e.g., TEMPO/NaOCl) or steric hindrance (bulky substituents) to favor one pathway .
  • Kinetic Analysis : Monitor via in situ Raman spectroscopy to detect intermediate radicals .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 180–195°C)?

  • Root Cause : Polymorphism or residual solvents (e.g., ethanol) trapped during crystallization. Perform DSC/TGA to assess purity and phase transitions .

Methodological Resources

  • Synthesis Protocols : Refer to Schiff base methodologies in .
  • Safety Guidelines : Follow SDS recommendations in .
  • Computational Tools : Utilize PubChem’s retrosynthesis AI and NIST Chemistry WebBook for thermodynamic data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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